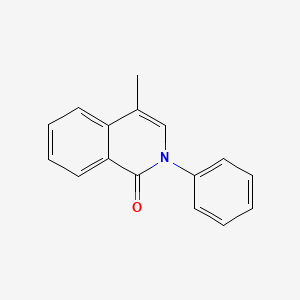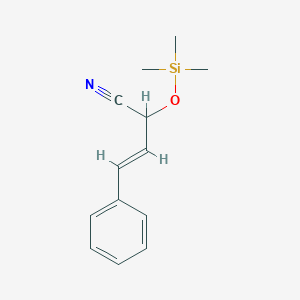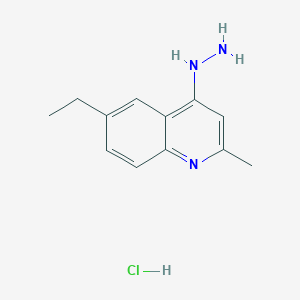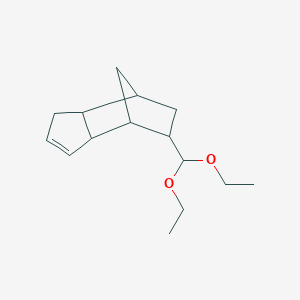
3-Methyl-2-phenylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-2-フェニルイソキノリン-1(2H)-オンは、イソキノリンファミリーに属する複素環式有機化合物です。
準備方法
合成経路と反応条件
3-メチル-2-フェニルイソキノリン-1(2H)-オンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、ピクテ・シュペンラー反応であり、芳香族アルデヒドがアミンと反応してイソキノリンコアを形成します。温度、溶媒、触媒などの特定の条件は、目的の収率と純度に応じて異なる場合があります。
工業生産方法
この化合物の工業生産には、スケーラビリティと費用対効果を確保するために、最適化された合成ルートが使用される場合があります。これには、高純度レベルを実現するために、連続フローリアクターと高度な精製技術の使用が含まれることがよくあります。
化学反応の分析
反応の種類
3-メチル-2-フェニルイソキノリン-1(2H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素などの酸化剤を使用して、対応するN-オキシドに変換する。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、イソキノリン環を還元する。
置換: 芳香環での求電子置換反応と求核置換反応。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン、アルキル化剤、アミンやチオールなどの求核剤。
生成される主な生成物
主な生成物は、反応の種類によって異なります。たとえば、酸化はN-オキシドを生成する可能性がありますが、還元はジヒドロイソキノリンを生成する可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されている。
医学: さまざまな病気の治療における治療薬としての可能性について調査されている。
工業: 染料、顔料、その他の工業用化学物質の合成に使用される。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
3-メチル-2-フェニルイソキノリン-1(2H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、またはDNAが含まれ、さまざまな生物学的効果をもたらします。正確な経路は、特定の用途と標的によって異なる可能性があります。
類似化合物との比較
類似化合物
- 2-フェニルイソキノリン-1(2H)-オン
- 3-メチルイソキノリン-1(2H)-オン
- 2-メチル-3-フェニルイソキノリン-1(2H)-オン
比較
その類似体と比較して、3-メチル-2-フェニルイソキノリン-1(2H)-オンは、メチル基とフェニル基の特定の位置のために、独特の特性を示す可能性があります。
特性
CAS番号 |
73109-01-0 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
3-methyl-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-11-13-7-5-6-10-15(13)16(18)17(12)14-8-3-2-4-9-14/h2-11H,1H3 |
InChIキー |
BDGBZDMODLNWIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)





